N-cyclopropyl-5-nitropyridine-2-sulfonamide
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Overview
Description
N-cyclopropyl-5-nitropyridine-2-sulfonamide is a chemical compound with the molecular formula C₈H₉N₃O₄S and a molecular weight of 243.24 g/mol It is characterized by the presence of a cyclopropyl group, a nitro group, and a sulfonamide group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-5-nitropyridine-2-sulfonamide typically involves the nitration of a pyridine derivative followed by the introduction of the sulfonamide group. One common method includes the following steps:
Nitration: The pyridine ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated processes, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-5-nitropyridine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
N-cyclopropyl-5-nitropyridine-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-5-nitropyridine-2-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-5-nitropyridine-2-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.
N-cyclopropyl-5-nitropyridine-2-sulfonate: Similar structure but with a sulfonate group instead of a sulfonamide group.
Uniqueness
N-cyclopropyl-5-nitropyridine-2-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. The combination of the cyclopropyl, nitro, and sulfonamide groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C8H9N3O4S |
---|---|
Molecular Weight |
243.24 g/mol |
IUPAC Name |
N-cyclopropyl-5-nitropyridine-2-sulfonamide |
InChI |
InChI=1S/C8H9N3O4S/c12-11(13)7-3-4-8(9-5-7)16(14,15)10-6-1-2-6/h3-6,10H,1-2H2 |
InChI Key |
RJIAXQZDXXJYLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=NC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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